An In-depth Technical Guide to Ethenyl(diethoxy)phenylsilane: Structure, Properties, and Applications
An In-depth Technical Guide to Ethenyl(diethoxy)phenylsilane: Structure, Properties, and Applications
Foreword: Navigating the Nomenclature
In the dynamic field of organosilicon chemistry, precise terminology is paramount. The subject of this guide is CAS No. 40195-27-5, most accurately identified by its IUPAC name, ethenyl-diethoxy-phenylsilane .[1] It is also commonly referred to by synonyms such as vinylphenyldiethoxysilane and phenyldiethoxyvinylsilane.[1] It is important to distinguish this compound from the structurally different "ethenylethoxydiphenylsilane," which would contain two phenyl groups and only one ethoxy group. This guide will focus exclusively on the diethoxy variant, a molecule offering a versatile combination of hydrolyzable and organically reactive functional groups.
Molecular Architecture and Identification
Ethenyl(diethoxy)phenylsilane is a tetra-substituted organosilane. Its central silicon atom is covalently bonded to four distinct moieties: a phenyl group, a vinyl (ethenyl) group, and two ethoxy groups. This unique structure provides a dual-functionality that is highly sought after in materials science: the ethoxy groups offer a pathway for inorganic reactivity (hydrolysis and condensation), while the vinyl group serves as a site for organic polymerization and cross-linking.
The fundamental identifiers for this compound are summarized below for clarity and rapid reference.
| Identifier | Value | Source |
| IUPAC Name | ethenyl-diethoxy-phenylsilane | PubChem[1] |
| CAS Number | 40195-27-5 | PubChem[1] |
| Molecular Formula | C₁₂H₁₈O₂Si | PubChem[1] |
| Molecular Weight | 222.35 g/mol | PubChem[1] |
| SMILES | CCO(C1=CC=CC=C1)OCC | PubChem[1] |
| InChI | InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3 | PubChem[1] |
Below is a 2D representation of the molecular structure, generated to illustrate the connectivity of the atoms.
Caption: 2D structure of ethenyl(diethoxy)phenylsilane.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in a formulation or reaction. While extensive experimental data for ethenyl(diethoxy)phenylsilane is not widely published, reliable data for structurally similar compounds, such as Diethoxy(methyl)phenylsilane (CAS No. 775-56-4), provides a strong basis for estimation.
| Property | Value (or Estimated Value) | Comments and Source |
| Appearance | Colorless liquid | Typical for organoalkoxysilanes. |
| Boiling Point | ~117 °C @ 31 mmHg | Based on Diethoxy(methyl)phenylsilane. The vinyl group may slightly alter this value. |
| Density | ~0.963 g/mL at 25 °C | Based on Diethoxy(methyl)phenylsilane. |
| Refractive Index | ~1.47 (n20/D) | Based on Diethoxy(methyl)phenylsilane. Phenyl-containing silanes generally have higher refractive indices.[2][3] |
| Flash Point | ~89 °C | Based on Diethoxy(methyl)phenylsilane.[4] Classified as a combustible/flammable liquid.[5][6] |
Synthesis and Manufacturing
The synthesis of vinyl-substituted alkoxysilanes can be achieved through several established routes in organosilicon chemistry. The choice of method often depends on the availability of precursors, desired purity, and scalability. Two primary strategies are the Grignard reaction and the hydrosilylation of alkynes.[7]
Grignard-based Synthesis Protocol
This is a widely used method for forming silicon-carbon bonds. The synthesis of ethenyl(diethoxy)phenylsilane would typically involve the reaction of a diethoxydichlorosilane precursor with sequential additions of appropriate Grignard reagents.
Reaction Scheme:
-
C₆H₅MgCl + SiCl₂(OC₂H₅)₂ → C₆H₅SiCl(OC₂H₅)₂ + MgCl₂
-
C₂H₃MgCl + C₆H₅SiCl(OC₂H₅)₂ → C₆H₅(C₂H₃)Si(OC₂H₅)₂ + MgCl₂
Step-by-Step Experimental Protocol:
-
Apparatus Setup: A multi-neck, round-bottom flask is oven-dried and assembled hot under a positive pressure of dry nitrogen. The flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a condenser, and a thermometer.
-
Initial Reaction: A solution of diethoxydichlorosilane in an anhydrous ether solvent (e.g., THF or diethyl ether) is charged into the reaction flask and cooled in an ice-salt bath.
-
Grignard Addition 1 (Phenylation): One molar equivalent of phenylmagnesium chloride or bromide solution is added dropwise from the dropping funnel, maintaining the internal temperature below 10 °C. The causality for this controlled addition is to prevent side reactions and dimerization. The reaction is highly exothermic.
-
Grignard Addition 2 (Vinylation): After the initial addition is complete, the reaction is stirred for an additional 1-2 hours. Subsequently, one molar equivalent of vinylmagnesium chloride or bromide is added under the same controlled temperature conditions.
-
Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield the final ethenyl(diethoxy)phenylsilane. The purity is validated by GC-MS and NMR spectroscopy.
Hydrosilylation-based Synthesis
An alternative, atom-economical approach is the catalytic hydrosilylation of an alkyne.[8] This involves the addition of a Si-H bond across a carbon-carbon triple bond.
Reaction Scheme: C₆H₅SiH(OC₂H₅)₂ + HC≡CH --[Catalyst]--> C₆H₅(C₂H₃)Si(OC₂H₅)₂
This method requires the precursor diethoxyphenylsilane and is catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst. The reaction often exhibits high regioselectivity, yielding the desired vinylsilane.[8][9]
Chemical Reactivity and Mechanistic Pathways
The utility of ethenyl(diethoxy)phenylsilane stems from the distinct reactivity of its functional groups. The ethoxy groups are susceptible to hydrolysis and condensation, forming siloxane networks, while the vinyl group can undergo a variety of organic transformations, primarily addition reactions.
Hydrolysis and Condensation of Ethoxy Groups
The Si-O-C linkage is readily hydrolyzed in the presence of water, a reaction that can be catalyzed by either acid or base. This process is the cornerstone of sol-gel chemistry and is fundamental to the use of this molecule as a coupling agent or cross-linker.
Mechanism:
-
Hydrolysis: The first step is the hydrolysis of one or both ethoxy groups to form silanol (Si-OH) groups and ethanol as a byproduct. C₆H₅(C₂H₃)Si(OC₂H₅)₂ + 2H₂O ⇌ C₆H₅(C₂H₃)Si(OH)₂ + 2C₂H₅OH
-
Condensation: The newly formed, reactive silanol groups can then condense with each other or with hydroxyl groups on a substrate surface (like glass or metal oxides). This condensation reaction forms stable siloxane (Si-O-Si) bonds and releases water. 2 C₆H₅(C₂H₃)Si(OH)₂ → [C₆H₅(C₂H₃)SiO]n + nH₂O
The interplay of these two reactions allows for the formation of a durable, cross-linked polysiloxane network that can act as a coating, adhesive, or matrix.
Caption: Hydrolysis and condensation pathway of the silane.
Reactions of the Vinyl Group
The vinyl group is a versatile handle for organic chemistry, enabling the molecule to be incorporated into organic polymers.
-
Free-Radical Polymerization: In the presence of a radical initiator, the vinyl group can polymerize with other vinyl monomers (e.g., acrylates, styrenes) to form a copolymer with pendant phenyl-diethoxysilyl groups.
-
Hydrosilylation: The vinyl group can react with a Si-H containing compound in a hydrosilylation reaction, which is a powerful method for creating silicon-carbon bonds.[8][9][10]
-
Cross-linking: In polymer systems, the vinyl group can act as a cross-linking site. For instance, in silicone elastomers, vinyl-functional silanes are often used with hydride-functional cross-linkers in a platinum-catalyzed addition cure system.
Spectroscopic Characterization
Unambiguous identification and quality control of ethenyl(diethoxy)phenylsilane rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint. Expected chemical shifts (δ, ppm) in CDCl₃ are:
-
7.2-7.8 (m, 5H): Protons of the phenyl group.
-
5.8-6.2 (m, 3H): The three protons of the vinyl group, exhibiting complex splitting patterns (dd or ddt).
-
~3.8 (q, 4H): Methylene protons (-O-CH₂-CH₃) of the ethoxy groups.
-
~1.2 (t, 6H): Methyl protons (-O-CH₂-CH₃) of the ethoxy groups.
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework.[1] Expected chemical shifts (δ, ppm) are:
-
128-135: Aromatic carbons of the phenyl group.
-
~130-138: Carbons of the vinyl group.
-
~58: Methylene carbons of the ethoxy groups.
-
~18: Methyl carbons of the ethoxy groups.
-
-
²⁹Si NMR: The ²⁹Si NMR chemical shift is highly sensitive to the substituents on the silicon atom. For a Si atom bonded to one carbon (phenyl), one vinyl group, and two oxygen atoms, the chemical shift is expected in the range of -40 to -60 ppm relative to TMS.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups.
-
~3070-3050 cm⁻¹: C-H stretching of the vinyl and phenyl groups.
-
~2975, 2925, 2885 cm⁻¹: Aliphatic C-H stretching of the ethoxy groups.
-
~1590-1600 cm⁻¹: C=C stretching of the vinyl group.
-
~1428 cm⁻¹: Si-Phenyl vibration.
-
~1080-1100 cm⁻¹ (strong, broad): Si-O-C stretching.
-
~960 cm⁻¹: Vinyl C-H out-of-plane bending.
-
~700-740 cm⁻¹: Si-C stretching and phenyl ring vibrations.
Applications in Research and Industry
The dual reactivity of ethenyl(diethoxy)phenylsilane makes it a valuable component in several advanced material applications.
Coupling Agent and Adhesion Promoter
As a silane coupling agent, it acts as a molecular bridge between inorganic substrates (like glass, silica, or metals) and organic polymers. The ethoxy groups hydrolyze to form strong siloxane bonds with the inorganic surface, while the vinyl group co-reacts with the polymer matrix, dramatically improving adhesion, mechanical strength, and moisture resistance of the resulting composite material.
Cross-linker for Polymers and Resins
This silane can be incorporated into polymer chains via its vinyl group. The pendant diethoxysilyl groups can then be hydrolyzed by ambient moisture to cross-link the polymer chains, a process known as moisture-curing. This is a common strategy for producing cross-linked polyethylene (PEX) and other durable thermoset materials.
Surface Modification
Treatment of surfaces with ethenyl(diethoxy)phenylsilane can alter their properties. It can be used to render hydrophilic surfaces hydrophobic or to introduce reactive vinyl groups onto a surface for subsequent grafting or immobilization of other molecules.
Role in Drug Development and Delivery
While not a therapeutic agent itself, the principles of vinyl-functional silicones are highly relevant to the pharmaceutical sciences. Vinyl-terminated silicone polymers are being explored for advanced drug delivery systems.[13]
-
Controlled Release Matrices: The cross-linked polysiloxane network formed from silanes like this can serve as an inert, biocompatible matrix for the controlled, diffusion-based release of active pharmaceutical ingredients (APIs).[13][14] The cross-link density can be tailored to modulate the release rate.[14]
-
3D-Printed Medical Devices: Vinyl-terminated silicones are suitable for formulation into "inks" for 3D printing, allowing for the fabrication of custom, drug-eluting medical devices and scaffolds.[13]
-
Biocompatible Coatings: Polysiloxane coatings are known for their biocompatibility and are used to coat medical implants and devices.[14] Functional silanes are key to covalently attaching these coatings to the device surface.
Safety and Handling
Ethenyl(diethoxy)phenylsilane requires careful handling, consistent with other reactive organoalkoxysilanes.
-
Hazards: The compound is a flammable liquid and vapor.[5][6] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[5] Upon contact with water or moisture, it will hydrolyze to release ethanol, which can have its own health effects with prolonged exposure.[10]
-
Handling Precautions:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] The material is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to preserve its integrity.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Conclusion
Ethenyl(diethoxy)phenylsilane is a quintessential example of a multi-functional molecular tool. Its well-defined structure, featuring both hydrolyzable ethoxy groups and a polymerizable vinyl group, provides a predictable and versatile platform for chemical innovation. From enhancing the mechanical properties of composites to enabling novel drug delivery strategies, its impact is felt across multiple scientific disciplines. A thorough understanding of its synthesis, reactivity, and spectroscopic signatures is essential for any researcher or developer looking to harness the unique capabilities of this powerful organosilicon building block.
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